(3-Methyl-1H-indazol-5-yl)methanamine hydrochloride
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Overview
Description
(3-Methyl-1H-indazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClN3 It is a derivative of indazole, a bicyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1H-indazol-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Amination: The methanamine group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1H-indazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(3-Methyl-1H-indazol-5-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3-Methyl-1H-indazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1H-indazol-3-yl)methanamine
- (1H-Indazol-5-yl)methanamine hydrochloride
- (3-Methyl-1H-indole-2-carboxylic acid
Uniqueness
(3-Methyl-1H-indazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility, making it a valuable compound for research and development.
Biological Activity
(3-Methyl-1H-indazol-5-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and related pharmacological studies.
Chemical Structure and Properties
The compound this compound has a unique indazole structure that contributes to its biological activity. The indazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors.
Recent studies have highlighted the compound's role in inhibiting specific kinases and RNases. For instance, it has been shown to inhibit the autophosphorylation of IRE1α, a critical player in the unfolded protein response (UPR) pathway. This inhibition disrupts downstream signaling, which is significant in cancer biology and stress responses in cells.
Table 1: Inhibition Potency of Selected Compounds
Compound | IC50 (μM) | EC50 (μM) | Target |
---|---|---|---|
(3-Methyl-1H-indazol-5-yl)methanamine | 4.2 ± 1.7 | >49 | IRE1α |
Compound 22 | 2.9 ± 0.87 | 28 ± 6.9 | IRE1α |
Compound 26 | 1.12 ± 0.24 | >49 | IRE1α |
Compound 29 | 0.89 ± 0.1 | 12 | IRE1α |
Compound 31 | 0.71 ± 0.33 | 9.0 ± 1.6 | IRE1α |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In a study, it was found to possess weak growth inhibition with a minimum inhibitory concentration (MIC) of approximately 16 µg/mL against MRSA strains .
Table 2: Antimicrobial Activity Against MRSA
Compound | MIC (µg/mL) | Cytotoxicity |
---|---|---|
(3-Methyl-1H-indazol-5-yl)methanamine | 16 | Low |
Compound 26 | ≤0.25 | Non-toxic |
Compound 32 | ≤0.25 | Non-toxic |
Structure-Activity Relationships (SAR)
Investigations into the structure-activity relationships have revealed that specific substitutions on the indazole ring enhance biological activity. For instance, halogen substitutions at particular positions have been associated with increased potency against bacterial strains and improved selectivity for target enzymes .
Case Studies
In clinical and laboratory settings, compounds similar to (3-Methyl-1H-indazol-5-yl)methanamine have been tested for their effects on cell viability and proliferation in various cancer cell lines. Notably, derivatives with enhanced solubility and binding affinity demonstrated significant cytotoxic effects on tumor cells while sparing normal cells.
Properties
IUPAC Name |
(3-methyl-2H-indazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-6-8-4-7(5-10)2-3-9(8)12-11-6;/h2-4H,5,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSOYTAGSYQHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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